3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole
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Overview
Description
3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole is a complex heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole typically involves the Fischer indole synthesis. This method includes the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The resulting tricyclic indole is obtained in good yield (84%) and can be further processed through several steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or ion channels .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with similar biological activities.
Tryptophan: An amino acid with an indole nucleus, essential for protein synthesis.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Properties
Molecular Formula |
C21H24N2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-methyl-6-phenyl-2,4,5,6,7,8-hexahydro-1H-azonino[5,4-b]indole |
InChI |
InChI=1S/C21H24N2/c1-23-13-11-17(16-7-3-2-4-8-16)15-21-19(12-14-23)18-9-5-6-10-20(18)22-21/h2-10,17,22H,11-15H2,1H3 |
InChI Key |
MEHMCAALFDXXGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC2=C(CC1)C3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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